4-(Methylamino)benzaldehyde
Overview
Description
4-(Methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde where a methylamino group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with methylamine, followed by reduction of the nitro group to an amino group. The reaction typically requires a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylamino group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-(Methylamino)benzoic acid.
Reduction: 4-(Methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Methylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: Similar structure but with an amino group instead of a methylamino group.
4-Dimethylaminobenzaldehyde: Contains a dimethylamino group instead of a methylamino group.
4-Nitrobenzaldehyde: Contains a nitro group instead of a methylamino group.
Uniqueness
4-(Methylamino)benzaldehyde is unique due to its specific functional groups, which provide distinct reactivity patterns and applications compared to its analogs. The presence of the methylamino group allows for unique substitution reactions and the formation of specific derivatives that are not possible with other similar compounds .
Properties
IUPAC Name |
4-(methylamino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUQAXOMUSPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450733 | |
Record name | Benzaldehyde, 4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-21-8 | |
Record name | Benzaldehyde, 4-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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